3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
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Overview
Description
3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with the molecular formula C20H13ClFNO2 This compound is notable for its unique structure, which includes a quinoline core fused with a cyclopentane ring and substituted with a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 2-chloro-6-fluorobenzaldehyde with cyclopentadiene in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and carboxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products
The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups that can be further utilized in chemical synthesis or research applications .
Scientific Research Applications
3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound, sharing the chlorofluorophenyl group.
Quinoline derivatives: Compounds with a similar quinoline core, often used in medicinal chemistry and drug development.
Cyclopentadiene derivatives: Compounds with a cyclopentane ring, used in various organic synthesis reactions[][5].
Uniqueness
What sets 3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid apart is its unique combination of structural features, including the fused quinoline-cyclopentane core and the chlorofluorophenyl substitution. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development[5][5].
Properties
Molecular Formula |
C20H13ClFNO2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C20H13ClFNO2/c21-15-5-3-6-16(22)14(15)10-11-8-9-13-18(20(24)25)12-4-1-2-7-17(12)23-19(11)13/h1-7,10H,8-9H2,(H,24,25) |
InChI Key |
GCWVEUXRHJDYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=C(C=CC=C4Cl)F)C(=O)O |
Origin of Product |
United States |
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